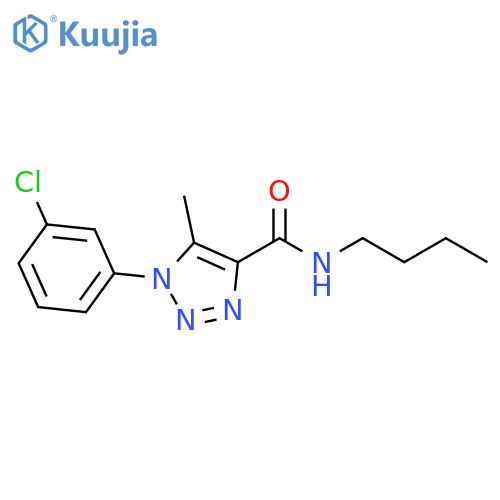Cas no 924841-34-9 (N-Butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)

924841-34-9 structure
商品名:N-Butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
N-Butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- STL023331
- AKOS002308922
- F3375-0422
- 924841-34-9
- N-butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- N-Butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
-
- インチ: 1S/C14H17ClN4O/c1-3-4-8-16-14(20)13-10(2)19(18-17-13)12-7-5-6-11(15)9-12/h5-7,9H,3-4,8H2,1-2H3,(H,16,20)
- InChIKey: WPQUJMGSWFATOF-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=CC(Cl)=C2)C(C)=C(C(NCCCC)=O)N=N1
計算された属性
- せいみつぶんしりょう: 292.1090889g/mol
- どういたいしつりょう: 292.1090889g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 328
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 10.12±0.46(Predicted)
N-Butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3375-0422-5μmol |
N-butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
924841-34-9 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3375-0422-5mg |
N-butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
924841-34-9 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3375-0422-30mg |
N-butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
924841-34-9 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
| Life Chemicals | F3375-0422-15mg |
N-butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
924841-34-9 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
| Life Chemicals | F3375-0422-40mg |
N-butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
924841-34-9 | 90%+ | 40mg |
$140.0 | 2023-04-26 | |
| Life Chemicals | F3375-0422-75mg |
N-butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
924841-34-9 | 90%+ | 75mg |
$208.0 | 2023-04-26 | |
| Life Chemicals | F3375-0422-10μmol |
N-butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
924841-34-9 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3375-0422-20μmol |
N-butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
924841-34-9 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3375-0422-25mg |
N-butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
924841-34-9 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
| Life Chemicals | F3375-0422-50mg |
N-butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide |
924841-34-9 | 90%+ | 50mg |
$160.0 | 2023-04-26 |
N-Butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 関連文献
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
924841-34-9 (N-Butyl-1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide) 関連製品
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
